molecular formula C10H13BrClN B591972 (S)-2-(3-Bromophenyl)pyrrolidine hydrochloride CAS No. 1391452-66-6

(S)-2-(3-Bromophenyl)pyrrolidine hydrochloride

Cat. No.: B591972
CAS No.: 1391452-66-6
M. Wt: 262.575
InChI Key: CVYQYZJNUFUMJY-PPHPATTJSA-N
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Description

(S)-2-(3-Bromophenyl)pyrrolidine hydrochloride is a chemical compound with the molecular formula C10H13BrClN It is a chiral molecule, meaning it has a specific three-dimensional arrangement that is not superimposable on its mirror image

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(3-Bromophenyl)pyrrolidine hydrochloride typically involves the reaction of 3-bromobenzaldehyde with (S)-pyrrolidine in the presence of a suitable catalyst. The reaction conditions often include a solvent such as ethanol or methanol and may require heating to facilitate the reaction. The resulting product is then purified and converted to its hydrochloride salt form.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and advanced purification techniques, such as crystallization and chromatography, are common in industrial settings to achieve high purity levels.

Chemical Reactions Analysis

Types of Reactions

(S)-2-(3-Bromophenyl)pyrrolidine hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, resulting in the formation of phenylpyrrolidine derivatives.

    Substitution: The bromine atom in the compound can be substituted with other functional groups, such as hydroxyl, amino, or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or ammonia (NH3).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 3-bromobenzaldehyde derivatives, while reduction can produce phenylpyrrolidine derivatives.

Scientific Research Applications

(S)-2-(3-Bromophenyl)pyrrolidine hydrochloride has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-2-(3-Bromophenyl)pyrrolidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to bind selectively to these targets, potentially modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    ®-2-(3-Bromophenyl)pyrrolidine hydrochloride: The enantiomer of the compound, with a different three-dimensional arrangement.

    3-Bromophenylpyrrolidine: A non-chiral version of the compound without the hydrochloride salt form.

    Phenylpyrrolidine derivatives: Compounds with similar structures but different substituents on the phenyl ring.

Uniqueness

(S)-2-(3-Bromophenyl)pyrrolidine hydrochloride is unique due to its chiral nature and the presence of the bromine atom, which can participate in various chemical reactions. This makes it a valuable compound for research and industrial applications, offering distinct advantages over similar compounds.

Properties

IUPAC Name

(2S)-2-(3-bromophenyl)pyrrolidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrN.ClH/c11-9-4-1-3-8(7-9)10-5-2-6-12-10;/h1,3-4,7,10,12H,2,5-6H2;1H/t10-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVYQYZJNUFUMJY-PPHPATTJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C2=CC(=CC=C2)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](NC1)C2=CC(=CC=C2)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1391452-66-6
Record name (2S)-2-(3-BROMOPHENYL)PYRROLIDINE HCL
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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